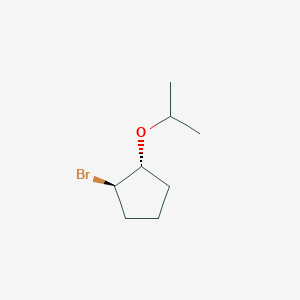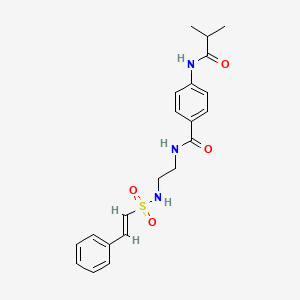
(E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide” is a complex organic compound. It appears to contain an isobutyramido group, a phenylvinylsulfonamido group, and a benzamide group. These groups are common in many organic compounds and can confer a variety of properties depending on their arrangement and the presence of other functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. Benzamides, for example, are known to adopt a planar geometry around the amide group . The presence of the phenylvinylsulfonamido group could introduce additional complexity to the structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and arrangement of its functional groups. For example, the amide group in benzamides is typically quite stable and unreactive, while the vinyl group in the phenylvinylsulfonamido group could potentially participate in a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, benzamides are typically solid at room temperature and have relatively high melting points .
Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamide compounds, including aromatic sulfonamides, have been extensively studied for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. These isoenzymes are involved in various physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. For example, a study by Supuran et al. (2013) synthesized and tested three aromatic sulfonamide inhibitors, showing nanomolar half maximal inhibitory concentration (IC50) against human carbonic anhydrase isoenzymes I, II, IV, and XII. This highlights the potential of sulfonamide-based compounds in developing treatments targeting these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds with sulfonamide groups, have shown potential in modulating cardiac electrophysiological activity. A study conducted by Morgan et al. (1990) explored the synthesis and cardiac electrophysiological effects of these compounds, identifying several with potency comparable to known selective class III agents. This research opens avenues for developing new treatments for arrhythmias and other cardiac conditions (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Endothelin Antagonism
Biphenylsulfonamides serve as a novel series of endothelin-A (ETA) selective antagonists. Research by Murugesan et al. (1998) on the substitution at the ortho position of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide led to improved binding and functional activity against ETA, suggesting potential therapeutic applications for cardiovascular diseases (Murugesan, Gu, Stein, Bisaha, Spergel, Girotra, Lee, Lloyd, Misra, Schmidt, Mathur, Stratton, Kelly, Bird, Waldron, Liu, Zhang, Lee, Serafino, Abboa-Offei, Mathers, Giancarli, Seymour, Webb, & Hunt, 1998).
Proton Conductors and Ionic Liquids
Amide-based protic ionic liquids have been explored for their use as materials in anhydrous proton conductors, such as in fuel cells. A study by Xiang et al. (2011) prepared protic ionic liquids using trifluoromethanesulfonic acid and various amides, demonstrating their excellent thermal stability and high ionic conductivity. This research highlights the potential of sulfonamide and amide compounds in advancing energy technologies (Xiang, Chen, Wu, Li, Chen, & Zou, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-methylpropanoylamino)-N-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-16(2)20(25)24-19-10-8-18(9-11-19)21(26)22-13-14-23-29(27,28)15-12-17-6-4-3-5-7-17/h3-12,15-16,23H,13-14H2,1-2H3,(H,22,26)(H,24,25)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIYNADMNRUAMN-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)
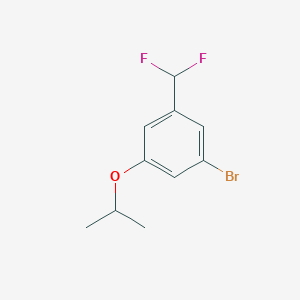
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2506925.png)

![3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2506927.png)
![2-(Hydroxyimino)-5-methyl-5-azabicyclo[4.4.0]decane](/img/structure/B2506929.png)
![8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/no-structure.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2506931.png)

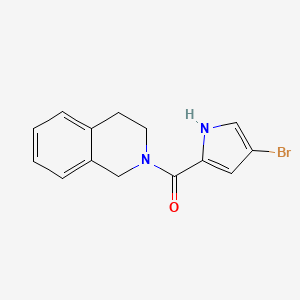
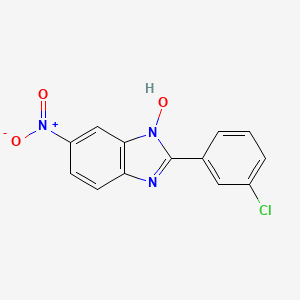
![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)
